molecular formula C13H12ClNO2 B2781636 2-Chloro-5-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid CAS No. 247225-32-7

2-Chloro-5-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid

Cat. No. B2781636
CAS RN: 247225-32-7
M. Wt: 249.69
InChI Key: ZKMKAGTWPRBWAK-UHFFFAOYSA-N
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Description

2-Chloro-5-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid, also known as 2-C-5-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid, is a synthetic molecule used primarily in scientific research. It is a type of benzoic acid, a class of organic compounds that contain a carboxylic acid functional group with the general formula C6H5COOH. This molecule has been studied for its potential applications in drug discovery and development, as well as its potential biochemical and physiological effects.

Mechanism of Action

2-Chloro-5-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid(2,5-dimethyl-pyrrol-1-yl)-benzoic acid has been studied for its potential to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). The mechanism of action of this molecule is not fully understood, but it is believed to act by competitively binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing the reaction.
Biochemical and Physiological Effects
2-Chloro-5-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid(2,5-dimethyl-pyrrol-1-yl)-benzoic acid has been studied for its potential to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 activity has been linked to a number of biochemical and physiological effects, including reduced inflammation, reduced pain, and reduced fever. Additionally, inhibition of COX-2 activity has been linked to reduced risk of certain types of cancer, such as colorectal cancer.

Advantages and Limitations for Lab Experiments

2-Chloro-5-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid(2,5-dimethyl-pyrrol-1-yl)-benzoic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable. Additionally, it has a relatively low toxicity, making it safe to use in laboratory experiments. However, this molecule also has some limitations. It is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it has a relatively low solubility in organic solvents, making it difficult to use in organic solvents.

Future Directions

The potential applications of 2-Chloro-5-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid(2,5-dimethyl-pyrrol-1-yl)-benzoic acid are still being explored. Some potential future directions include further investigation of its potential as an anti-cancer agent, its potential to inhibit other enzymes, and its potential to be used in the synthesis of other novel compounds. Additionally, further research could be done to explore the biochemical and physiological effects of this molecule, as well as to develop new methods for synthesizing this molecule.

Synthesis Methods

2-Chloro-5-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid(2,5-dimethyl-pyrrol-1-yl)-benzoic acid can be synthesized via a multi-step process. The first step involves the conversion of 2-chlorobenzoic acid to the corresponding 2-chlorobenzamide. This is accomplished by reacting 2-chlorobenzoic acid with an amine, such as aniline, in the presence of an acid catalyst, such as sulfuric acid. The second step involves the conversion of the 2-chlorobenzamide to 2-Chloro-5-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid(2,5-dimethyl-pyrrol-1-yl)-benzoic acid. This is accomplished by reacting the 2-chlorobenzamide with 2,5-dimethyl-pyrrol-1-yl bromide in the presence of an acid catalyst, such as hydrochloric acid.

Scientific Research Applications

2-Chloro-5-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid(2,5-dimethyl-pyrrol-1-yl)-benzoic acid has been studied for its potential applications in drug discovery and development. It has been used in the synthesis of novel compounds that have been explored for their potential as anti-cancer agents, antiviral agents, and anti-inflammatory agents. Additionally, this molecule has been studied for its potential to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation.

properties

IUPAC Name

2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-8-3-4-9(2)15(8)10-5-6-12(14)11(7-10)13(16)17/h3-7H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMKAGTWPRBWAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC(=C(C=C2)Cl)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid

CAS RN

247225-32-7
Record name 2-chloro-5-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
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